molecular formula C13H17NO4 B5887256 2-(4-morpholinyl)ethyl 4-hydroxybenzoate

2-(4-morpholinyl)ethyl 4-hydroxybenzoate

Numéro de catalogue B5887256
Poids moléculaire: 251.28 g/mol
Clé InChI: AJSLXVBGYKJOJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-morpholinyl)ethyl 4-hydroxybenzoate, also known as mexiletine, is a class I antiarrhythmic drug used for the treatment of ventricular arrhythmias. It is a derivative of lidocaine and has a similar mechanism of action. Mexiletine is a sodium channel blocker that inhibits the influx of sodium ions into cardiac cells, thus reducing the excitability of the heart.

Mécanisme D'action

Mexiletine works by blocking the sodium channels in cardiac cells, which reduces the influx of sodium ions and slows down the rate of depolarization. This results in a decrease in the excitability of the heart and a reduction in the frequency and severity of ventricular arrhythmias.
Biochemical and Physiological Effects
Mexiletine has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the threshold for electrical stimulation of the heart, reduce the amplitude and duration of action potentials, and decrease the refractory period of cardiac cells. It also has a negative inotropic effect, which reduces the force of contraction of the heart.

Avantages Et Limitations Des Expériences En Laboratoire

Mexiletine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-established mechanism of action and has been extensively studied, which makes it a reliable tool for investigating the effects of sodium channel blockade on cardiac cells.
However, there are also limitations to the use of 2-(4-morpholinyl)ethyl 4-hydroxybenzoate in lab experiments. It has a relatively low potency compared to other sodium channel blockers, which may limit its usefulness in certain applications. It also has a narrow therapeutic index, which means that the difference between the effective and toxic doses is relatively small. This can make it difficult to use in experiments where precise dosing is required.

Orientations Futures

There are several future directions for research on 2-(4-morpholinyl)ethyl 4-hydroxybenzoate. One area of interest is the development of more potent and selective sodium channel blockers that can be used to treat arrhythmias and other cardiac disorders. Another area of research is the investigation of 2-(4-morpholinyl)ethyl 4-hydroxybenzoate's potential use in the treatment of neurological disorders such as myotonic dystrophy and neuropathic pain. Finally, there is ongoing research into the mechanisms underlying the antiarrhythmic effects of 2-(4-morpholinyl)ethyl 4-hydroxybenzoate, which may lead to the development of new treatments for cardiac arrhythmias.

Méthodes De Synthèse

Mexiletine is synthesized through the reaction of 4-hydroxybenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(4-morpholinyl)ethyl 4-hydroxybenzoate as a white crystalline powder with a melting point of 97-99°C.

Applications De Recherche Scientifique

Mexiletine has been extensively studied for its antiarrhythmic properties and has been found to be effective in treating various types of ventricular arrhythmias. It has also been investigated for its potential use in the treatment of neuropathic pain, myotonic dystrophy, and other neurological disorders.

Propriétés

IUPAC Name

2-morpholin-4-ylethyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12-3-1-11(2-4-12)13(16)18-10-7-14-5-8-17-9-6-14/h1-4,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSLXVBGYKJOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Hydroxy-benzoic acid 2-morpholin-4-yl-ethyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.